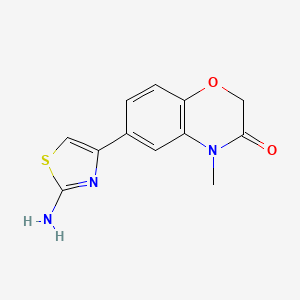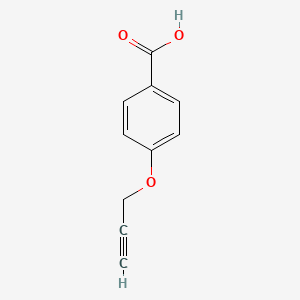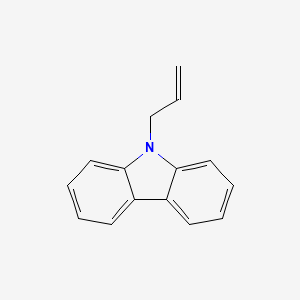
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” is a heterocyclic organic compound with the molecular formula C11H9BrO2 and a molecular weight of 253.091960 g/mol . It is categorized under benzofuran compounds, which are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various strategies. One of the most common methods involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis . Specific synthesis methods for “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” are not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” consists of a benzofuran ring attached to a bromoethyl group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis
“2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” has a molecular weight of 253.091960 g/mol . Other physical and chemical properties such as boiling point, flash point, and density are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Total Synthesis of Natural Products
The compound plays a significant role in the total synthesis of natural products containing benzofuran rings . The key steps contain the one-pot reaction for a 2-arylbenzofuran . This process has attracted much attention from synthetic organic chemists .
Anticancer Activity
Benzofuran derivatives, including “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone”, have shown potential anticancer activity . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .
Inhibitory Effects on Cancer Cells
Some substituted benzofurans have dramatic anticancer activities . For instance, compound 36, which is a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells .
Cytotoxic Properties
The compound has been tested for its cytotoxic properties on human cancer cells and healthy cells . This research is crucial in the development of promising compounds with target therapy potentials and little side effects .
Antibacterial Activities
Benzofuran derivatives have also displayed potent antibacterial activity . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .
Synthesis of New Derivatives
Medicinal chemists use the core of benzofuran to synthesize new derivatives that can be applied to a variety of disorders . This versatility makes “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” a valuable compound in the field of medicinal chemistry .
Zukünftige Richtungen
Benzofuran compounds, including “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses in medical applications and developing efficient synthesis methods.
Eigenschaften
IUPAC Name |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIYMVMYGFMFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397271 |
Source


|
| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone | |
CAS RN |
67382-14-3 |
Source


|
| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

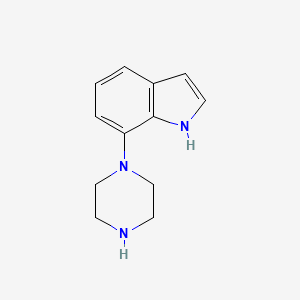
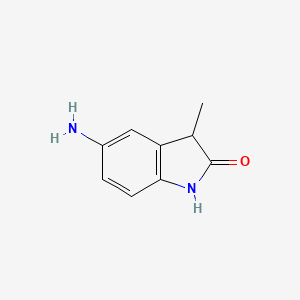
![4-amino-N-[(2Z)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B1274259.png)
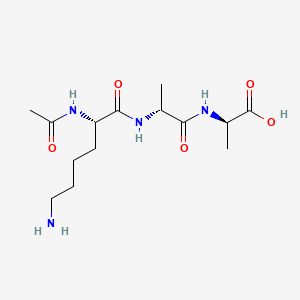
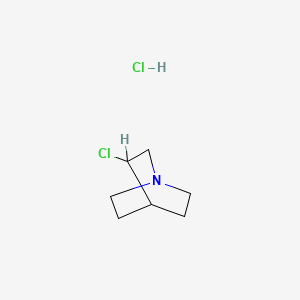

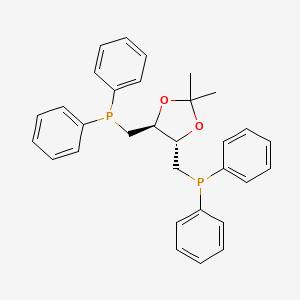


![1-Pentanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1274269.png)
![2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane](/img/structure/B1274272.png)
